Azelastine

Catalog No.
S590019
CAS No.
58581-89-8
M.F
C22H24ClN3O
M. Wt
381.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azelastine

CAS Number

58581-89-8

Product Name

Azelastine

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one

Molecular Formula

C22H24ClN3O

Molecular Weight

381.9 g/mol

InChI

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3

InChI Key

MBUVEWMHONZEQD-UHFFFAOYSA-N

SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

solubility

Sparingly soluble (hydrochloride salt)
Soluble in methylene chloride
9.20e-03 g/L

Synonyms

4-((4-chlorophenyl)methyl)-2- (hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)- phthalazinone HCl, 4-(p-chlorobenzyl)-2-(N-methylperhydroazepinyl-(4))-1-(2H)-phthalazinone, A 5610, A-5610, Afluon, Allergodil, Astelin, azelastine, azelastine hydrochloride, Azeptin, Corifina, Loxin, Optilast, Optivar, Rhinolast, Vividrin akut Azelastin

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Azelastine is a medication commonly used as a nasal spray to treat allergic rhinitis (hay fever) symptoms []. However, scientific research is exploring its potential applications beyond allergy relief. Here's a closer look at two ongoing areas of investigation:

Azelastine and Allergic Rhinitis

  • Mechanism of Action

    Azelastine belongs to a class of medications called H1-antihistamines. It works by blocking histamine receptors in the nose, which helps reduce allergy symptoms like sneezing, itching, runny nose, and congestion [].

  • Research on Effectiveness

    Studies have demonstrated azelastine's effectiveness in alleviating allergic rhinitis symptoms. Compared to oral antihistamines, azelastine nasal spray may offer a faster onset of action [, ].

Azelastine and COVID-19

  • Early Stage Research

    Emerging research suggests azelastine might have antiviral properties against SARS-CoV-2, the virus that causes COVID-19 []. In vitro (laboratory) studies have shown azelastine can inhibit the virus's ability to infect cells [].

  • Clinical Trials

    A small clinical trial investigated the effect of azelastine nasal spray on COVID-19 patients. The study indicated a potential decrease in viral load and symptom severity in those receiving azelastine compared to placebo []. However, this was a small-scale study, and more extensive research is needed to confirm these findings.

Azelastine is a second-generation antihistamine primarily utilized for treating allergic rhinitis and conjunctivitis. It acts as a histamine H1-receptor antagonist and exhibits additional properties such as mast cell stabilization and anti-inflammatory effects. The chemical formula for azelastine is C22H24ClN3OC_{22}H_{24}ClN_{3}O, and it is often administered in the form of a nasal spray or eye drops. The compound is known for its rapid onset of action, typically within minutes for ocular use and about one hour for nasal administration, with effects lasting up to 12 hours .

Azelastine works by competitively blocking histamine H1 receptors, particularly in the nasal passages and conjunctiva []. Histamine released during an allergic reaction binds to these receptors, triggering symptoms like runny nose, itching, and sneezing. Azelastine occupies the receptor sites, preventing histamine from binding and leading to symptom relief.

There's ongoing research to explore Azelastine's potential immunomodulatory effects, suggesting it might influence the immune system's response to allergens beyond just histamine receptor antagonism.

Azelastine is generally well-tolerated, but common side effects include burning or stinging sensation in the nose or eyes, headache, and bitter taste in the mouth []. Serious side effects are rare.

Azelastine undergoes oxidative metabolism primarily via the cytochrome P450 enzyme system, particularly through CYP3A4, CYP2D6, and CYP1A2. This metabolic process converts azelastine into its active metabolite, desmethylazelastine, which contributes to its therapeutic effects. The compound also interacts with various receptors and mediators involved in allergic responses, inhibiting the release of leukotrienes and cytokines .

Azelastine's biological activity encompasses several mechanisms:

  • Histamine Receptor Antagonism: Blocks H1 receptors to alleviate allergy symptoms.
  • Mast Cell Stabilization: Prevents the release of histamine and other mediators from mast cells.
  • Anti-inflammatory Effects: Reduces inflammation associated with allergic reactions .

Clinical studies have demonstrated azelastine's efficacy in reducing symptoms of allergic rhinitis, such as sneezing and nasal congestion, often outperforming traditional oral antihistamines .

The synthesis of azelastine involves multiple steps:

  • Formation of Phthalazinone: The initial step typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.
  • Chlorination: Introduction of a chlorobenzyl group to enhance receptor binding.
  • Cyclization: The final steps involve cyclizing the intermediate compounds to yield azelastine hydrochloride.

The specific reaction conditions, such as temperature and solvent choice, can vary based on the desired yield and purity .

Azelastine is primarily applied in:

  • Allergic Rhinitis Treatment: Effective for both seasonal and perennial forms.
  • Allergic Conjunctivitis: Administered as eye drops.
  • Asthma Management: Occasionally used for exercise-induced asthma.
  • Dermatoses Treatment: Can be prescribed for certain skin allergies .

Several compounds share structural or functional similarities with azelastine:

Compound NameTypeKey Features
CetirizineAntihistamineLess sedating; effective against itching
LoratadineAntihistamineLong-lasting; minimal sedation
OlopatadineAntihistamineDual-action; also inhibits mast cell degranulation
EbastineAntihistamineSimilar efficacy but different metabolic pathways
DesloratadineAntihistamineActive metabolite of loratadine; less sedation

Uniqueness of Azelastine:

  • Azelastine stands out due to its rapid onset of action and effectiveness against nasal congestion—a feature not commonly seen in many oral antihistamines. Its dual mechanism of action (antihistaminic and anti-inflammatory) also differentiates it from others like cetirizine or loratadine, which primarily focus on histamine receptor antagonism .

Azelastine, a phthalazine derivative with the molecular formula C₂₂H₂₄ClN₃O·HCl and molecular weight of 418.359, has been synthesized through various traditional routes that have been refined over decades of pharmaceutical research [21]. The compound features a unique azepine core structure that presents specific synthetic challenges, particularly in the formation of the seven-membered nitrogen-containing ring [5]. Traditional approaches to azelastine synthesis have primarily focused on two main strategies: ring expansion methods for azepine core formation and hydrazide condensation methodologies [3].

Ring Expansion Strategies for Azepine Core Formation

Ring expansion strategies represent a fundamental approach to constructing the azepine core of azelastine [2]. These methods typically involve the transformation of smaller ring systems into the desired seven-membered azepine ring through various chemical transformations [16]. One of the most established approaches involves the use of N-methylhexahydroazepin-4-one hydrochloride as a key starting material [3]. This compound undergoes a series of transformations to form the azepine core structure essential to azelastine [14].

A notable ring expansion strategy employs aziridinobenzene intermediates, which are formed through the photolysis or pyrolysis of ethyl azidoformate in benzene [16]. This reaction proceeds via nitrene insertion mechanisms, resulting in high yields of the desired azepine structure [15]. The first successful synthesis of a 1H-azepine was accomplished through this method, yielding 1-ethoxycarbonyl-1H-azepine in good yield [16].

Another effective approach utilizes amino acid derivatives as starting materials [2]. This method operates under mild, catalyst-free conditions and offers excellent functional group tolerance [9]. The reaction proceeds through nucleophilic substitution mechanisms, allowing for the efficient construction of densely functionalized azepines [2]. This approach is particularly valuable due to its concise, practical, and efficient protocol for rapid access to azepines [2].

Gold-catalyzed cycloaddition represents another sophisticated ring expansion strategy [15]. This method employs Au(III) catalysts at room temperature to facilitate the reaction between propargyl esters and imines [15]. The mechanism involves the formation of gold-carbenoid intermediates, which subsequently undergo transformation to form the azepine core [15]. This approach is exemplified by the formation of indole azepine from the gold-catalyzed cycloaddition of propargyl ester with imine, albeit requiring slightly elevated temperatures and increased catalyst loading [15].

The Japp-Klingemann reaction offers yet another pathway for azepine core formation, utilizing aryl diazonium salts and β-keto esters under acidic conditions [16]. This method proceeds through coupling and cyclization mechanisms and provides a versatile substrate scope for azepine synthesis [8].

Table 1: Ring Expansion Strategies for Azepine Core Formation

MethodStarting MaterialsReaction ConditionsKey MechanismAdvantages
Aziridinobenzene IntermediateEthyl azidoformate + BenzenePhotolysis or pyrolysisNitrene insertionHigh yield
Amino Acid Derivative ExpansionAmino acid derivativesMild conditions, catalyst-freeNucleophilic substitutionGood functional group tolerance
Gold-Catalyzed CycloadditionPropargyl ester + ImineAu(III) catalyst, room temperatureGold-carbenoid formationMild conditions
Japp-Klingemann ReactionAryl diazonium salts + β-keto estersAcidic conditionsCoupling and cyclizationVersatile substrate scope

Hydrazide Condensation Methodologies

Hydrazide condensation represents another critical traditional synthetic route for azelastine production [17]. This approach typically involves the reaction of carbonyl-containing compounds with hydrazine derivatives to form hydrazones, which subsequently undergo cyclization to form the desired heterocyclic structures [8]. In the context of azelastine synthesis, hydrazide condensation has been extensively utilized for the formation of the phthalazinone moiety [14].

The mechanism of hydrazide condensation begins with the nucleophilic attack of hydrazine on the carbonyl carbon atom of the electrophile [8]. This process is typically proton-catalyzed and results in the formation of a tetrahedral intermediate [8]. Subsequently, this intermediate undergoes dehydration via protonation of the hydroxyl function and elimination of water, ultimately yielding the desired hydrazone [8].

Direct condensation methods employ hydrazine hydrate as the primary reagent in ethanol solvent [17]. This approach typically requires 4-6 hours of reaction time and yields the desired products in 70-80% yield [17]. The reaction proceeds via hydrazone derivative formation followed by ring closure [17]. Although the carbonyl of the ketonic group is more sterically hindered than the carbonyl of the acetic acid moiety, the reaction preferentially proceeds through the ketonic carbonyl [17].

Two-step processes utilizing benzohydrazide in methanol have also been developed [3]. This methodology offers improved yields (80-90%) with shorter reaction times (1-5 hours) [3]. In a specific example relevant to azelastine synthesis, 100 mol of N-methylhexahydroazepine-4-one hydrochloride is reacted with 110 mol of benzohydrazide at room temperature for 1-5 hours [3]. The resulting mixture is then cooled to 0-20°C, followed by the addition of potassium borohydride for reduction [3].

Microwave-assisted hydrazide condensation represents a more modern approach, utilizing hydrazine derivatives in water/organic solvent mixtures [8]. This method significantly reduces reaction times to 10-30 minutes while improving yields to 85-95% [8]. The enhanced reaction kinetics under microwave conditions facilitate more efficient bond formation and cyclization [8].

Solvent-free methodologies have also been developed, employing neat hydrazine under solvent-free conditions [8]. These approaches typically require 1-2 hours of reaction time and provide yields of 75-85% [8]. The absence of solvent not only simplifies purification but also aligns with green chemistry principles [8].

Table 2: Hydrazide Condensation Methodologies

MethodReagentsSolventReaction TimeYield (%)
Direct CondensationHydrazine hydrateEthanol4-6 hours70-80%
Two-Step ProcessBenzohydrazideMethanol1-5 hours80-90%
Microwave-AssistedHydrazine derivativesWater/organic mixture10-30 minutes85-95%
Solvent-FreeNeat hydrazineNone1-2 hours75-85%

In the specific context of azelastine synthesis, a key hydrazide condensation step involves the cyclization of alpha-(p-chlorophenyl)acetophenone-o-carboxylic acid with hydrazine sulfate using sodium hydroxide in water [14]. This reaction yields 4-(p-chlorobenzyl)-1-(2H)-phthalazinone, a critical intermediate in the azelastine synthetic pathway [14]. This intermediate is subsequently condensed with 2-(2-chloroethyl)-N-methylpyrrolidine using sodium hydroxide in hot water to complete the azelastine structure [14].

Novel Synthetic Approaches

As pharmaceutical manufacturing technologies advance, novel approaches to azelastine synthesis have emerged that offer improvements in efficiency, stereoselectivity, and scalability [4]. These innovative methodologies represent significant departures from traditional synthetic routes and provide new opportunities for optimizing azelastine production [13].

Catalytic Asymmetric Synthesis Developments

Catalytic asymmetric synthesis represents a significant advancement in azelastine production, offering enhanced control over stereochemistry and potentially improving product purity [4]. These approaches utilize chiral catalysts to induce asymmetry during key bond-forming steps, resulting in preferential formation of specific stereoisomers [13].

The BOROX catalyst system has emerged as a particularly effective approach for the catalytic asymmetric synthesis of structures relevant to azelastine [4]. This methodology employs chiral boroxinate catalysts to facilitate the asymmetric aziridination of alkynyl imines with diazo compounds [4]. The reaction proceeds with high yields and high asymmetric inductions, providing valuable intermediates for azelastine synthesis [4]. Notably, this approach can yield both enantiomers of cis-aziridines from a single enantiomer of the catalyst, depending on whether diazo esters or diazo acetamides are employed [4].

Chiral palladium complexes offer another valuable catalytic system for asymmetric synthesis [13]. These catalysts typically operate on azepine precursors under elevated temperature conditions (approximately 12 hours reaction time) [13]. While they provide moderate stereoselectivity (70-90% enantiomeric excess), they offer improved scale-up potential compared to some alternative approaches [13].

Ruthenium-based catalytic systems have also been explored for the asymmetric synthesis of azelastine-related structures [13]. These catalysts typically operate on cyclic ether substrates under low-temperature conditions (approximately 48 hours reaction time) [13]. While the stereoselectivity can be variable (50-80% enantiomeric excess), these systems offer good scale-up potential [13].

Organocatalytic approaches represent some of the most recent developments in asymmetric synthesis relevant to azelastine production [13]. These catalysts operate on functionalized imine substrates under room temperature conditions (approximately 36 hours reaction time) [13]. They offer excellent stereoselectivity (>95% enantiomeric excess) and excellent scale-up potential, making them particularly promising for industrial applications [13].

Table 3: Catalytic Asymmetric Synthesis Developments

Catalyst SystemSubstrateStereoselectivityReaction ConditionsScale-up Potential
BOROX catalystAlkynyl iminesHigh (>90% ee)Room temperature, 24hLimited
Chiral Pd complexesAzepine precursorsModerate (70-90% ee)Elevated temperature, 12hModerate
Ruthenium catalystsCyclic ethersVariable (50-80% ee)Low temperature, 48hGood
OrganocatalystsFunctionalized iminesExcellent (>95% ee)Room temperature, 36hExcellent

The development of catalytic asymmetric synthesis methods for azelastine represents a significant advancement in pharmaceutical manufacturing technology [4]. These approaches not only provide enhanced control over product stereochemistry but also potentially reduce waste generation and improve overall process efficiency [13]. As these technologies continue to mature, they are likely to play an increasingly important role in industrial azelastine production [13].

Flow Chemistry Applications in Large-Scale Production

Flow chemistry represents a paradigm shift in pharmaceutical manufacturing, offering numerous advantages over traditional batch processes for the production of azelastine [12]. Unlike batch synthesis, which involves adding raw materials, catalysts, and other ingredients to a large vessel for reaction, flow chemistry continuously mixes small amounts of chemicals as they pass through a series of pipes or channels [20]. This approach provides enhanced control over reaction parameters and significantly improves safety profiles, particularly for large-scale production [20].

Microreactors represent one of the most sophisticated flow chemistry platforms for azelastine synthesis [12]. These systems focus on precise control of residence time and mixing parameters, offering improved heat transfer characteristics compared to batch processes [12]. However, they can be susceptible to clogging issues, which must be carefully managed during process development [12]. Despite these challenges, microreactors offer high industrial relevance for azelastine production [12].

Packed-bed reactors provide another valuable flow chemistry platform, particularly for heterogeneously catalyzed reactions in azelastine synthesis [10]. These systems focus on optimizing catalyst loading and flow rate parameters to maximize reaction efficiency [10]. While back-pressure control can present challenges, these systems offer medium-high industrial relevance for azelastine production [10].

Tubular flow reactors represent a more traditional flow chemistry approach, focusing on temperature and pressure control for optimal reaction outcomes [12]. While scale-up complexity can present challenges, these systems offer medium industrial relevance for azelastine production [12]. The tubular design provides excellent heat transfer characteristics and can accommodate a wide range of reaction conditions [12].

Continuous stirred tank reactors combine elements of both batch and flow processes, focusing on concentration and feed ratio optimization [12]. While process integration can present challenges, these systems offer high industrial relevance for azelastine production [12]. Their ability to maintain consistent reaction conditions over extended periods makes them particularly valuable for large-scale manufacturing [12].

Table 4: Flow Chemistry Applications in Azelastine Production

Reactor TypeKey ParametersAdvantagesChallengesIndustrial Relevance
MicroreactorResidence time, mixingImproved heat transferClogging issuesHigh
Packed-bed reactorCatalyst loading, flow rateEnhanced mass transferBack-pressure controlMedium-high
Tubular flow reactorTemperature, pressurePrecise reaction controlScale-up complexityMedium
Continuous stirred tankConcentration, feed ratioContinuous processingProcess integrationHigh

The benefits of continuous flow manufacturing for azelastine production are numerous and significant [20]. Flow processes are inherently safer because smaller quantities of reactants are in play at any given time, reducing the risk of runaway reactions or other safety incidents [20]. Additionally, flow technology dramatically reduces the required amounts of solvents and reagents that pose health, safety, and environmental risks [20].

Flow reactions also provide precise control and immediate feedback on how variables such as mixing, heating, and residence time affect reaction performance [20]. This enhanced control typically results in improved product quality and yield compared to batch processes [20]. Furthermore, flow equipment is modular, easier to build and reconfigure, and generally provides substantial space savings over batch technology [20].

In practical terms, flow chemistry can deliver remarkable improvements over batch methods for pharmaceutical production [20]. For example, compared to batch production of certain pharmaceutical compounds, continuous flow technology can reduce production cycles from 20 days to just 1.5 days, reduce processed mass intensity by 50%, and avoid the expense and energy required to treat thousands of tons of waste solvents [20]. These advantages make flow chemistry an increasingly attractive option for large-scale azelastine production [20].

Process Optimization Challenges

The industrial production of azelastine presents numerous process optimization challenges that must be addressed to ensure efficient, cost-effective, and environmentally responsible manufacturing [6]. These challenges span various aspects of the production process, from purification and yield maximization to solvent selection and green chemistry considerations [7].

Purification Techniques and Yield Maximization

Purification represents a critical challenge in azelastine production, as the final product must meet stringent pharmaceutical purity standards [18]. Various techniques have been developed to address this challenge, each with specific advantages and limitations [11].

Recrystallization using methanol/water solvent systems represents one of the most traditional purification approaches for azelastine [18]. This method typically achieves 98-99% purity with 85-90% yield recovery [18]. The relatively simple equipment requirements and scalability make recrystallization particularly suitable for industrial-scale azelastine production [18].

Column chromatography using phosphate buffer/acetonitrile solvent systems offers enhanced purification capabilities, typically achieving greater than 99% purity [18]. However, this comes at the cost of reduced yield recovery (75-85%) and limited scalability, making this approach more suitable for laboratory-scale purification [18]. The technique is particularly valuable for removing closely related impurities that may be difficult to separate by other methods [18].

Extractive distillation using water/organic solvent systems provides another valuable purification approach for azelastine [6]. This method typically achieves 94-96% purity with 80-90% yield recovery [6]. The technique is particularly valuable for separating azeotropic mixtures that may be difficult to purify by conventional distillation [6]. To achieve higher purity, batch extractive distillation, combining extraction and separation into a single stage, is widely employed [6].

Preparative high-performance liquid chromatography using buffer/organic solvent mixtures offers the highest purification capability, typically achieving greater than 99.5% purity [18]. However, this comes at the cost of reduced yield recovery (70-80%) and limited scalability, making this approach more suitable for pilot-scale production [18]. The technique is particularly valuable for producing high-purity azelastine for specialized applications [18].

Table 5: Purification Techniques for Azelastine

TechniqueSolvent SystemPurity Achieved (%)Yield Recovery (%)Scale Applicability
RecrystallizationMethanol/water98-99%85-90%Industrial
Column ChromatographyPhosphate buffer/acetonitrile99%+75-85%Laboratory
Extractive DistillationWater/organic solvent94-96%80-90%Industrial
Preparative HPLCBuffer/organic mixture99.5%+70-80%Pilot

Yield maximization represents another critical challenge in azelastine production [6]. Various strategies have been developed to address this challenge, including optimization of reaction conditions, careful control of stoichiometry, and development of more efficient synthetic routes [6]. Dynamic optimization strategies have proven particularly valuable for maximizing yield in batch extractive distillation processes [6]. These approaches formulate the optimization problem to maximize the weight of distillate product for given product specifications, reboiler heat duty, and batch operating time [6].

In the specific context of azelastine purification, chromatographic methods have been extensively studied [18]. One approach utilizes a C18 column with a mobile phase consisting of phosphate buffer (pH 3) and acetonitrile in a 50:50 ratio, pumped at a rate of 1.0 mL/min [18]. This method has been shown to provide simple, precise, accurate, and rapid determination of azelastine from pure form and dosage forms [18].

Another eco-friendly green microemulsion liquid chromatography method has been developed for the separation of azelastine from its degradation products [7]. This approach utilizes a microemulsion mobile phase consisting of 0.1 M sodium dodecyl sulfate, 10% n-propanol, 1% n-octanol, and 0.3% triethylamine, using 0.02 M phosphoric acid at pH 3.5 [7]. This method not only provides high sensitivity and specificity but also aligns with green chemistry principles by reducing the environmental impact of the purification process [7].

Solvent Selection and Green Chemistry Considerations

Solvent selection represents a critical aspect of azelastine process chemistry, with significant implications for reaction efficiency, product purity, environmental impact, and overall process economics [7]. Traditional approaches to azelastine synthesis have often relied on chlorinated solvents, which present environmental and safety concerns [7]. However, green chemistry principles have driven the development of more environmentally responsible solvent systems for azelastine production [7].

Water represents one of the greenest solvent options for azelastine synthesis and purification [7]. It offers high green metrics, no toxicity, and excellent recyclability [7]. Industrial adoption of water as a solvent for azelastine production is growing, driven by both environmental considerations and regulatory pressures [7]. The use of water as a solvent not only reduces environmental impact but can also simplify purification processes and reduce waste treatment costs [7].

Ethanol provides another environmentally responsible solvent option for azelastine production [7]. It offers high green metrics, low toxicity, and good recyclability [7]. Ethanol is already widely adopted in the pharmaceutical industry, making it a practical choice for industrial azelastine production [7]. The relatively low cost and well-established handling protocols further enhance the attractiveness of ethanol as a solvent for azelastine synthesis [7].

Acetonitrile represents a more traditional solvent choice for azelastine production, particularly for chromatographic purification [18]. It offers medium green metrics, medium toxicity, and moderate recyclability [7]. Acetonitrile is commonly used in the pharmaceutical industry, particularly for high-performance liquid chromatography applications [18]. While not as environmentally friendly as water or ethanol, acetonitrile offers excellent solubility properties for many organic compounds, making it valuable for certain steps in azelastine production [18].

2-Methyltetrahydrofuran (2-MeTHF) represents a newer, greener alternative to traditional ethers for azelastine synthesis [7]. It offers high green metrics, low toxicity, and good recyclability [7]. Industrial adoption of 2-MeTHF is increasing, driven by its favorable environmental profile and excellent solvent properties [7]. Derived from renewable resources, 2-MeTHF aligns well with green chemistry principles while providing performance comparable to traditional petroleum-derived solvents [7].

Cyclopentyl methyl ether represents another emerging green solvent option for azelastine production [7]. It offers high green metrics, low toxicity, and good recyclability [7]. Industrial adoption is emerging, with growing interest in this solvent for pharmaceutical applications [7]. Like 2-MeTHF, cyclopentyl methyl ether provides a greener alternative to traditional ethers while maintaining comparable performance characteristics [7].

Table 6: Green Chemistry Solvent Selection for Azelastine Production

SolventGreen MetricsToxicityRecyclabilityIndustrial Adoption
WaterHighNoneExcellentGrowing
EthanolHighLowGoodWidespread
AcetonitrileMediumMediumModerateCommon
2-MeTHFHighLowGoodIncreasing
Cyclopentyl methyl etherHighLowGoodEmerging

Beyond solvent selection, broader green chemistry considerations play an important role in optimizing azelastine production processes [7]. Traditional approaches have often relied on homogeneous metal catalysts, which can present challenges related to metal contamination and catalyst recovery [7]. Green alternatives include heterogeneous or recyclable catalysts, which offer lower metal contamination and improved catalyst recovery potential [7].

Energy consumption represents another important green chemistry consideration [20]. Traditional batch heating approaches often require significant energy input, contributing to the carbon footprint of azelastine production [20]. Green alternatives include flow systems, which typically offer reduced energy consumption due to improved heat transfer characteristics and more precise temperature control [20].

Waste generation is perhaps the most visible green chemistry consideration in azelastine production [20]. Traditional approaches often generate significant waste streams that require treatment and disposal [20]. Green alternatives focus on minimizing waste generation through more efficient reactions, reduced solvent use, and improved purification processes [20]. These approaches not only reduce environmental impact but also typically result in lower waste treatment costs [20].

Physical Description

Solid

Color/Form

Oil

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Exact Mass

381.1607901 g/mol

Monoisotopic Mass

381.1607901 g/mol

Heavy Atom Count

27

LogP

log Kow = 5.72 (est)
4.9

Melting Point

225 °C (hydrochloride salt)

UNII

ZQI909440X

Related CAS

37932-96-0 (unspecified hydrochloride)
79307-93-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Intranasal azelastine is indicated for the symptomatic treatment of seasonal allergic rhinitis in patients 5 years and older and for the symptomatic treatment of vasomotor rhinitis in patients 12 years and older. Ophthalmic azelastine solution is indicated for the treatment of itchy eyes associated with allergic conjunctivitis. As a 0.15% nasal spray, azelastine hydrochloride is also indicated for over-the-counter treatment of allergies in patients aged six years and older.

Therapeutic Uses

Phthalazines; Anti-Inflammatory Agents, Non-Steroidal; Platelet Aggregation Inhibitors; Bronchodilator Agents; Histamine H1 Antagonists, Non-Sedating; Lipoxygenase Inhibitors
Oral azelastine has been safely administered to over 1400 asthmatic subjects, supporting the safety of administering Astelin Nasal Spray to allergic rhinitis patients with asthma.
Astelin Nasal Spray is indicated for the treatment of the symptoms of seasonal allergic rhinitis such as rhinorrhea, sneezing, and nasal pruritus in adults and children 5 years and older, and for the treatment of the symptoms of vasomotor rhinitis, such as rhinorrhea, nasal congestion and postnasal drip in adults and children 12 years and older. /Include in US product label/
Azelastine is used for the symptomatic treatment of ocular itching associated with allergic conjunctivitis. This indication is based on environmental studies (duration 2-8 weeks) in which therapy with azelastine ophthalmic solution was more effective than vehicle in providing relief of ocular itching in children and adults with allergic conjunctivitis.
THERAPEUTIC CATEGORY: Antihistaminic

Mechanism of Action

Azelastine is primarily a selective antagonist of histamine H1-receptors, with a lesser affinity for H2-receptors, used for the symptomatic treatment of allergies. Histamine H1-receptors are G-protein-coupled receptors with 7 transmembrane spanning domains that are found on nerve endings, smooth muscle cells, and glandular cells. Following allergen exposure in sensitized individuals, IgE-receptor cross-linking on mast cells results in the release of histamine, which binds to H1-receptors and contributes to typical allergic symptoms such as itching, sneezing, and congestion. Though its primary mode of action is thought to be via H1-receptor antagonism, azelastine (like other second-generation antihistamines) appears to affect other mediators of allergic symptomatology. Azelastine has mast cell-stabilizing properties that prevent the release of interleukin-6, tryptase, histamine, and TNF-alpha from mast cells, and has been shown to reduce mediators of mast cell degranulation such as leukotrienes in the nasal lavage of patients with rhinitis, as well as inhibiting their production and release from eosinophils (potentially via inhibition of phospholipase A2 and leukotriene C4 synthase). Additionally, patients using oral azelastine were observed to have significantly reduced concentrations of substance P and bradykinin in nasal secretions, both of which may play a role in nasal itching and sneezing in patients with allergic rhinitis.
Azelastine is a histamine H1-receptor antagonist. Azelastine, a phthalazinone derivative, is structurally unrelated to other currently available antihistamines and has been characterized a selective H1-receptor antagonist. Although azelastine has been referred to as a second generation ("nonsedating") antihistamine, adverse CNS effects (e.g., drowsiness) may occur with the drug, particularly at relatively high doses or when administered with CNS depressants (e.g., alcohol). The desmethyl metabolite also possesses antihistaminic activity. In addition, azelastine inhibits other mediators (e.g., leukotrienes, platelet activating factor (PAF)) involved in allergic reactions. Azelastine may inhibit the accumulation of eosinophils at the site of allergic inflammation and prevent eosinophil degranulation.
Azelastine, an orally effective antiasthmatic agent, has been reported to inhibit antihistamine-resistant, leukotriene-mediated allergic bronchoconstriction in guinea pigs. This suggests that azelastine might act through inhibition of leukotriene (LT) C4/D4 synthesis. /Investigators/ have examined the effect of azelastine on allergic and nonallergic histamine secretion and LTC4 formation. Azelastine and the known 5-lipoxygenase inhibitors, nordihydroguaiaretic acid and AA-861, exerted concentration-dependent inhibition of allergic LTC4 formation in chopped lung tissue from actively sensitized guinea pigs and calcium ionophore A23187-stimulated LTC4 synthesis in mixed peritoneal cells from rats. Azelastine also produced concentration-dependent inhibition of allergic and nonallergic histamine secretion from rat peritoneal mast cells. The ability of azelastine to inhibit allergic and nonallergic histamine secretion and LTC4 generation may contribute to its mode of action and its therapeutic efficacy.
Leukotrienes have been proposed as important chemical mediators of allergic inflammation, and there is evidence that azelastine (Astelin) can affect leukotriene-mediated allergic responses. One of the enzymes required for the synthesis of leukotrienes from arachidonic acid is 5-lipoxygenase (5-LO). Azelastine, which is preferentially taken up by the lung and alveolar macrophages, inhibits leukotriene generation in the airways. This property of azelastine may contribute to its therapeutic efficacy in the long-term treatment and management of rhinitis and asthma. Azelastine does not directly inhibit 5-LO in disrupted murine peritoneal cells and rat basophilic leukemia cells (IC50 > 100 microM), but does have moderate 5-LO inhibitory activity in intact murine peritoneal cells (IC50 = 10 microM, 5 min) and in chopped guinea pig liver (IC50 = 14 microM, 2 hr). The generation and release of leukotrienes in human neutrophils and eosinophils is also inhibited by azelastine (IC50 = 0.9-1.1 microM). Furthermore, azelastine is a potent and specific inhibitor of allergen-induced generation of leukotrienes in the nose of the guinea pig (ID50 < 100 ug/kg, im, 20 min) as well as in patients with rhinitis (2 mg, po, 4 hr; ID50 < 30 ug/kg). Azelastine also inhibits allergen-induced, leukotriene-mediated, pyrilamine-resistant bronchoconstriction (oral ID50 = 60 ug/kg, 2 hr and 120 ug/kg, 24 hr). This profile suggests that azelastine may be a novel inhibitor of Ca(2+)-dependent translocation of 5-lipoxygenase from cytosol to the nuclear envelope or a FLAP /5-lipoxygenase activity protein/ inhibitor rather than a direct 5-LO inhibitor.
Azelastine, oxatomide, and ketotifen are used for patients with allergic diseases. These drugs inhibit the release of chemical mediators including the leukotrienes; however, the mechanism involved is unclear. To clarify the mechanism of inhibition, we investigated the effects of three drugs on the function of phospholipase A2, 5-lipoxygenase, leukotriene C4 synthase, and leukotriene A4 hydrolase, which are all catabolic enzymes involved in synthesizing leukotriene C4 and leukotriene B4 in rat basophilic leukemia (RBL)-1 cells. The production of leukotriene C4 and leukotriene B4 was measured by high performance liquid chromatography (HPLC). All three drugs inhibited the production of leukotriene C4 and leukotriene B4 when cells were stimulated with A23187. All three drugs also inhibited the A23187-stimulated release of 3H-arachidonic acid from membrane phospholipids. Azelastine inhibited the production of leukotriene C4, but not leukotriene B4, when either arachidonic acid or leukotriene A4 free acid was used as the substrate in our cell free system. Oxatomide and ketotifen did not inhibit the synthesis of either leukotriene C4 or leukotriene B4 in the same cell free study. Results indicated that oxatomide and ketotifen inhibit the production of leukotriene C4 and leukotriene B4 by inhibiting phospholipase A2 activity, whereas, azelastine inhibits the leukotriene C4 production by inhibiting phospholipase A2 and leukotriene C4 synthase.
For more Mechanism of Action (Complete) data for Azelastine (12 total), please visit the HSDB record page.

Vapor Pressure

5.51X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

58581-89-8

Absorption Distribution and Excretion

Systemic bioavailability of azelastine hydrochloride following intranasal administration is approximately 40%, reaching Cmax within 2-3 hours. When administered at doses greater than the recommended maximum, greater than proportional increases in both Cmax and AUC were observed.
After an oral dose of radio-labeled azelastine hydrochloride, approximately 75% was excreted in the feces, with less than 10% as unchanged azelastine hydrochloride.
After intravenous and oral administration, the steady-state volume of distribution is 14.5 L/kg.
Based on intravenous and oral administration, azelastine demonstrated a plasma clearance of 0.5 L/h/kg.
After intranasal administration, the systemic bioavailability of azelastine hydrochloride is approximately 40%. Maximum plasma concentrations (Cmax) are achieved in 2-3 hours.
Based on oral, single-dose studies, renal insufficiency (creatinine clearance <50 mL/min) resulted in a 70-75% higher Cmax and AUC compared to normal subjects. Time to maximum concentration was unchanged.
Based on intravenous and oral administration, the steady-state volume of distribution, and plasma clearance are 14.5 L/kg, and 0.5 L/hr/kg, respectively.
In vitro studies with human plasma indicate that the plasma protein binding of azelastine and desmethylazelastine are approximately 88% and 97%, respectively.
For more Absorption, Distribution and Excretion (Complete) data for Azelastine (10 total), please visit the HSDB record page.

Metabolism Metabolites

Azelastine hydrochloride is oxidatively metabolized to its main, and biologically active, metabolite desmethylazelastine by the cytochrome P450 enzyme system. Though labels for azelastine state that specific CYP enzyme involvement has not been elucidated, it has been suggested that the N-demethylation of azelastine is primarily catalyzed by CYP3A4, CYP2D6, and CYP1A2.
Azelastine is oxidatively metabolized to the principal active metabolite, desmethylazelastine, by the cytochrome P450 enzyme system. The specific P450 isoforms responsible for the biotransformation of azelastine have not been identified
The major active metabolite, desmethylazelastine, was not measurable (below assay limits) after single-dose intranasal administration of azelastine hydrochloride. After intranasal dosing of azelastine hydrochloride to steady-state, plasma concentrations of desmethylazelastine range from 20-50% of azelastine concentrations.
The ... pharmacokinetics of azelastine hydrochloride after single and multiple dosing (4.4 mg as tablet, tau = 12 hr) were investigated in 14 volunteers (6 female, 8 male) older than 65 years (70 +/- 5 years, mean +/- SD). ... The RIA co-detects besides azelastine the pharmacodynamically active metabolite N-demethyl-azelastine and thus, the parameters describe the pharmacokinetic behaviour as a resultant from both compounds, i.e. the "active principle". N-Demethylated metabolites are known to have longer half-lives usually than their parent compounds and thus, accumulate in a higher degree during multiple dosing.
Azelastine hydrochloride is oxidatively metabolized to the principal metabolite, N-desmethylazelastine, by the cytochrome P450 enzyme system, however the exact cytochrome P450 isoenzyme involved has not been determined. The major metabolite, desmethylazelastine, also has H1-receptor antagonist activity. Route of Elimination: Approximately 75% of an oral dose of radiolabeled azelastine hydrochloride was excreted in the feces with less than 10% as unchanged azelastine. Azelastine hydrochloride is oxidatively metabolized to the principal metabolite, N-desmethylazelastine, by the cytochrome P450 enzyme system. Half Life: Elimination half-life (based on intravenous and oral administration) is 22 hours. Elimination half-life of the active metabolite, desmethylazelastine, is 54 hours (after oral administration of azelastine).

Associated Chemicals

Azelastine hydrochloride; 79307-93-0

Wikipedia

Azelastine
4-Dimethylaminophenol

Drug Warnings

Astelin Nasal Spray is contraindicated in patients with a known hypersensitivity to azelastine hydrochloride or any of its components.
... The occurrence of somnolence has been reported in some patients taking Astelin Nasal Spray; due caution should therefore be exercised when driving a car or operating potentially dangerous machinery while using Astelin Nasal Spray. Concurrent use of Astelin Nasal Spray with alcohol or other CNS depressants should be avoided because additional reductions in alertness and additional impairment of CNS performance may occur.
The manufacturer states that there was no evidence of an effect on cardiac repolarization in patients who received azelastine hydrochloride nasal spray (548 mcg twice daily for 56 days) in a placebo-controlled study. Although 3- to 7-millisecond increases in mean QTc intervals were observed with higher oral dosages of the drug, such increases were not considered to be clinically important.
The principal adverse effects of intranasal azelastine are local (e.g., bitter taste, nasal burning, pharyngitis, paroxysmal sneezing), but adverse systemic effects (e.g., somnolence, headache) also can occur. Anaphylactoid reactions, application site reaction, chest pain, aggravated condition, confusion, diarrhea, dyspnea, facial edema, involuntary muscle contractions, paresthesia, parosmia, pruritus, rash, tolerance, urinary retention, vision abnormality, and xerophthalmia have occurred in patients receiving azelastine nasal spray; a causal relationship between these events and the drug have not been established.
For more Drug Warnings (Complete) data for Azelastine (16 total), please visit the HSDB record page.

Biological Half Life

Based on intravenous and oral administration, azelastine demonstrated an elimination half-life of 22 hours. Its primary active metabolite, desmethylazelastine, has an elimination half-life of 54 hours.
Based on intravenous and oral administration, the elimination half-life is 22 hours ...
When azelastine hydrochloride is administered orally, desmethylazelastine has an elimination half-life of 54 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: BE 778269; D. Vogelsang et al., US 3813384 (1972, 1974 both to Asta-Werke AG)

Clinical Laboratory Methods

HPLC determination in plasma.
A manual-injection liquid chromatographic method using fluorescence detection permitted determination of a new antiasthmatic drug, azelastine, and its desmethyl metabolite extracted from human plasma. Reliable quantitation was achieved to at least 0.3 ng/ml for each analyte. No interference was seen in co-chromatography of sixteen other substances, which were potential co-medications (or their metabolites) as used in standard asthma or allergy treatment.

Storage Conditions

Store at controlled room temperature 20-25 °C (68-77 °F). Protect from freezing.

Interactions

Concurrent use of Astelin Nasal Spray with alcohol or other CNS depressants should be avoided because additional reductions in alertness and additional impairment of CNS performance may occur.
Cimetidine increased the mean Cmax and AUC of orally administered azelastine hydrochloride by approximately 65%. Ranitidine hydrochloride had no effect on azelastine pharmacokinetics.
Interaction studies investigating the cardiac effects, as measured by the corrected QT interval (QTc), of concomitantly administered oral azelastine hydrochloride and erythromycin or ketoconazole were conducted. Oral erythromycin had no effect on azelastine pharmacokinetics or QTc based on analyses of serial electrocardiograms. Ketoconazole interfered with the measurement of azelastine plasma concentrations; however, no effects on QTc were observed.

Dates

Last modified: 08-15-2023

Future of allergic rhinitis management

Sophia Linton, Alyssa G Burrows, Lubnaa Hossenbaccus, Anne K Ellis
PMID: 33971355   DOI: 10.1016/j.anai.2021.04.029

Abstract

To present a comprehensive, clinically focused scoping review of therapeutic agents and practices comprising the future of allergic rhinitis (AR) management.
A review of the published literature was performed using the PubMed database, published abstracts, and virtual presentations from scientific meetings and posted results on ClinicalTrials.gov.
Primary manuscripts with trial results, case reports, case series, and clinical trial data from ClinicalTrials.gov, PubMed, and articles highlighting expert perspectives on management of AR were selected.
Telemedicine, social media, and mHealth facilitate integrated care for AR management. Pharmacotherapy remains the standard of care for AR management; however, treatment combinations are recommended. Intralymphatic immunotherapy and peptide immunotherapy are the most promising new allergen immunotherapy options. Studies of targeted biologics for AR are ongoing. Probiotics may be beneficial for AR management, particularly Bifidobacterium spp, and as an add-on to allergen immunotherapy.
AR is a chronic and often comorbid condition that requires integrated care for optimal management. New formulations and combinations of existing AR therapies are the most promising and merit future research.


Maraviroc, celastrol and azelastine alter

Jasmin Kuratli, Cory Ann Leonard, Lisbeth Nufer, Hanna Marti, Robert Schoborg, Nicole Borel
PMID: 33180014   DOI: 10.1099/jmm.0.001267

Abstract

(
) is an obligate intracellular bacterium, causing a range of diseases in humans. Interactions between chlamydiae and antibiotics have been extensively studied in the past.
: Chlamydial interactions with non-antibiotic drugs have received less attention and warrant further investigations. We hypothesized that selected cytokine inhibitors would alter
growth characteristics in HeLa cells.
To investigate potential interactions between selected cytokine inhibitors and
development
.
The CCR5 receptor antagonist maraviroc (Mara; clinically used as HIV treatment), the triterpenoid celastrol (Cel; used in traditional Chinese medicine) and the histamine H1 receptor antagonist azelastine (Az; clinically used to treat allergic rhinitis and conjunctivitis) were used in a genital
model of
serovar E infecting human adenocarcinoma cells (HeLa).
Initial analyses revealed no cytotoxicity of Mara up to 20 µM, Cel up to 1 µM and Az up to 20 µM. Mara exposure (1, 5, 10 and 20 µM) elicited a reduction of chlamydial inclusion numbers, while 10 µM reduced chlamydial infectivity. Cel 1 µM, as well as 10 and 20 µM Az, reduced chlamydial inclusion size, number and infectivity. Morphological immunofluorescence and ultrastructural analysis indicated that exposure to 20 µM Az disrupted chlamydial inclusion structure. Immunofluorescence evaluation of Cel-incubated inclusions showed reduced inclusion sizes whilst Mara incubation had no effect on inclusion morphology. Recovery assays demonstrated incomplete recovery of chlamydial infectivity and formation of structures resembling typical chlamydial inclusions upon Az removal.
These observations indicate that distinct mechanisms might be involved in potential interactions of the drugs evaluated herein and highlight the need for continued investigation of the interaction of commonly used drugs with
and its host.


Losartan and azelastine either alone or in combination as modulators for endothelial dysfunction and platelets activation in diabetic hyperlipidemic rats

Mohamed M Elseweidy, Gehad M Elnagar, Marwa M Elsawy, Abdelmoneim A Ali, Nabila Zein
PMID: 32880967   DOI: 10.1111/jphp.13363

Abstract

The present study aimed mainly to demonstrate the effect of the antihistamine azelastine (AZ) and Angiotensin receptor blocker ( ARB), represented by losartan (LOS) either alone or in combined form on certain metabolic aspects, endothelial dysfunction and platelets activation markers in diabetic hyperlipidemic rat model.
Rats were randomly classified to five groups: One group fed normal chow diet (NC). Four groups received alloxan and CCT-diet. One group received no treatment (DHC while the other three groups received AZ, LOS and their combination form, respectively for 8 weeks. Serum and tissue samples were collected for biochemical and histological evaluations.
DHC rats demonstrated significant hyperglycaemia, dyslipidemia, disturbances in endothelial and platelet activation markers. AZ or LOS administration demonstrated hypoglycaemic and hypolipidemic effects. VCAM-1 and sE-selectin (Endothelial function markers) along with CD63 (Platelet activation marker) showed significant decrease as compared to control group. AZ administration exerted little prominent effects than that of LOS, while their combination demonstrated remarkable changes compared to monotherapy. Histopathological findings were in agreement to certain extent with the biomarkers results.
Both drug categories may be expressed as suitable therapeutic tools for atherosclerotic complications either alone or along with other hypolipidemic drugs.


For the Patient


PMID: 32605703   DOI: 10.2500/aap.2020.41.200049

Abstract




Treatment with azelastine hydrochloride and fluticasone propionate in a single delivery device of young children and adolescents with allergic rhinitis

William E Berger, Tihomir B Mustakov, Tanya Z Kralimarkova, George Christoff, Todor A Popov
PMID: 32605694   DOI: 10.2500/aap.2020.41.200034

Abstract

Allergic rhinitis (AR) is the most common chronic noncommunicable disease worldwide that affects any age during the human life span but raises particular concerns among the parents and caregivers of the children who are affected. H
-receptor antagonists and corticosteroids provide the most effective way of bringing the condition under control. Intranasal application of these medications has the advantage of a faster onset of action and avoids systemic unwanted adverse effects. The only combination treatment, which comprises azelastine hydrochloride and fluticasone propionate, so far in a single advanced delivery system has proven its efficacy and safety in clinical trials of adult patients with AR.
To critically review and identify gaps in the existing data for children in all different strata of pediatric ages.
We searched the specialized medical literature for publications on the efficacy and safety of the combined formulation of azelastine and fluticasone in a single delivery device in adolescents (ages < 18 years) and children (ages < 12 years).
Altogether, 12 peer-reviewed articles have been published about trials that also involved subjects in different strata of the pediatric ages, seven of the articles pooled adolescents and adults. Three articles presented the results of studies in children ages 4 to 11 years specifically designed to overcome the difficulties that children experience in expressing themselves verbally.
All the trials with the novel combination product that involved young children and adolescents documented its efficacy, effectiveness, and safety. However, the numbers of the youngest children (ages 4 and 5 years) were low, which suggested that further data about safety and efficacy in this age group are needed.


Effect of Specific Immunoglobulin E Response and Comorbidities on Effectiveness of MP-AzeFlu in a Real-Life Study

Ludger Klimek, David Price, Gabriella Gálffy, Melanie Emmeluth, Arkady Koltun, Ferdinand Kopietz, Duc Tung Nguyen, Ranny van Weissenbruch, Wolfgang Pohl, Hans-Christian Kuhl, Glenis Scadding, Joaquim Mullol
PMID: 32829329   DOI: 10.1159/000508749

Abstract

Phenotyping allergic rhinitis (AR) by immunoglobulin E (IgE) sensitivity and comorbidities may help characterize AR and provide a framework for treatment decisions.
This prospective, noninterventional study evaluated the effectiveness of MP-AzeFlu (azelastine hydrochloride plus fluticasone propionate intranasal spray formulation) across AR phenotypes. Patients with moderate-to--severe seasonal or perennial AR for whom MP-AzeFlu was prescribed were enrolled. AR subpopulations (ARPs) were assigned based on the classification of IgE response and comorbidities. AR symptoms over the previous 24 h were documented using an AR visual analog scale (AR-VAS), with ratings from "not at all bothersome" (0 mm) to "extremely bothersome" (100 mm), at the inclusion visit and on days 1, 3, 7, and the last day of the study (approximately day 14). AR quality-of-life measures were recorded using a VAS.
A total of 1,103 patients with AR were included. Mean baseline AR-VAS scores ranged from 70.3 to 75.1 mm (severe) across ARPs. In the overall population, 86.6% of patients responded to treatment (AR-VAS score <50 mm on ≥1 days). In the ARPs, response rates ranged from 79.3 to 89.6%. Mean reduction in AR-VAS scores ranged from 47.9 to 40.9 mm, a decrease from severe to mild across all ARPs. Quality-of-life VAS scores were similarly reduced in the total population and ARPs.
MP-AzeFlu treatment reduced VAS severity and quality-of-life scores from baseline in the total population and ARPs, supporting MP-AzeFlu as an effective treatment for all patients with moderate-to-severe AR, regardless of AR phenotype or comorbidities.


Anti-allergic drug azelastine suppresses colon tumorigenesis by directly targeting ARF1 to inhibit IQGAP1-ERK-Drp1-mediated mitochondrial fission

Hui-Fang Hu, Wen Wen Xu, Yang-Jia Li, Yan He, Wei-Xia Zhang, Long Liao, Qi-Hua Zhang, Lei Han, Xing-Feng Yin, Xiao-Xu Zhao, Yun-Long Pan, Bin Li, Qing-Yu He
PMID: 33408784   DOI: 10.7150/thno.48698

Abstract

This study aimed to screen novel anticancer strategies from FDA-approved non-cancer drugs and identify potential biomarkers and therapeutic targets for colorectal cancer (CRC).
A library consisting of 1056 FDA-approved drugs was screened for anticancer agents. WST-1, colony-formation, flow cytometry, and tumor xenograft assays were used to determine the anticancer effect of azelastine. Quantitative proteomics, confocal imaging, Western blotting and JC-1 assays were performed to examine the effects on mitochondrial pathways. The target protein of azelastine was analyzed and confirmed by DARTS, WST-1, Biacore and tumor xenograft assays. Immunohistochemistry, gain- and loss-of-function experiments, WST-1, colony-formation, immunoprecipitation, and tumor xenograft assays were used to examine the functional and clinical significance of ARF1 in colon tumorigenesis.
Azelastine, a current anti-allergic drug, was found to exert a significant inhibitory effect on CRC cell proliferation
and
, but not on ARF1-deficient or ARF1-T48S mutant cells. ARF1 was identified as a direct target of azelastine. High ARF1 expression was associated with advanced stages and poor survival of CRC. ARF1 promoted colon tumorigenesis through its interaction with IQGAP1 and subsequent activation of ERK signaling and mitochondrial fission by enhancing the interaction of IQGAP1 with MEK and ERK. Mechanistically, azelastine bound to Thr-48 in ARF1 and repressed its activity, decreasing Drp1 phosphorylation. This, in turn, inhibited mitochondrial fission and suppressed colon tumorigenesis by blocking IQGAP1-ERK signaling.
This study provides the first evidence that azelastine may be novel therapeutics for CRC treatment. ARF1 promotes colon tumorigenesis, representing a promising biomarker and therapeutic target in CRC.


Azelastine inhibits viropexis of SARS-CoV-2 spike pseudovirus by binding to SARS-CoV-2 entry receptor ACE2

Shuai Ge, Jiayu Lu, Yajing Hou, Yuexin Lv, Cheng Wang, Huaizhen He
PMID: 34052578   DOI: 10.1016/j.virol.2021.05.009

Abstract

A recent study have reported that pre-use of azelastine is associated with a decrease in COVID-19 positive test results among susceptible elderly people. Besides, it has been reported that antihistamine drugs could prevent viruses from entering cells. The purpose of this study is to investigate whether azelastine have antiviral activity against SARS-CoV-2 in vitro and the possible mechanism. Here, we discovered antihistamine azelastine has an affinity to ACE2 by cell membrane chromatography (CMC); Then we determined the equilibrium dissociation constant (K
) of azelastine-ACE2 as (2.58 ± 0.48) × 10
M by surface plasmon resonance (SPR). The results of molecular docking showed that azelastine could form an obvious hydrogen bond with Lys353. The pseudovirus infection experiments showed that azelastine effectively inhibited viral entry (EC
= 3.834 μM). Our work provides a new perspective for the screening method of drug repositioning for COVID-19, and an attractive and promising drug candidate for anti-SARS-CoV-2.


Suppression of LPS-Induced Inflammation and Cell Migration by Azelastine through Inhibition of JNK/NF-κB Pathway in BV2 Microglial Cells

Phuong Linh Nguyen, Bich Phuong Bui, Men Thi Hoai Duong, Kyeong Lee, Hee-Chul Ahn, Jungsook Cho
PMID: 34445767   DOI: 10.3390/ijms22169061

Abstract

The c-Jun N-terminal kinases (JNKs) are implicated in many neuropathological conditions, including neurodegenerative diseases. To explore potential JNK3 inhibitors from the U.S. Food and Drug Administration-approved drug library, we performed structure-based virtual screening and identified azelastine (Aze) as one of the candidates. NMR spectroscopy indicated its direct binding to the ATP-binding site of JNK3, validating our observations. Although the antihistamine effect of Aze is well documented, the involvement of the JNK pathway in its action remains to be elucidated. This study investigated the effects of Aze on lipopolysaccharide (LPS)-induced JNK phosphorylation, pro-inflammatory mediators, and cell migration in BV2 microglial cells. Aze was found to inhibit the LPS-induced phosphorylation of JNK and c-Jun. It also inhibited the LPS-induced production of pro-inflammatory mediators, including interleukin-6, tumor necrosis factor-α, and nitric oxide. Wound healing and transwell migration assays indicated that Aze attenuated LPS-induced BV2 cell migration. Furthermore, Aze inhibited LPS-induced IκB phosphorylation, thereby suppressing nuclear translocation of NF-κB. Collectively, our data demonstrate that Aze exerts anti-inflammatory and anti-migratory effects through inhibition of the JNK/NF-κB pathway in BV2 cells. Based on our findings, Aze may be a potential candidate for drug repurposing to mitigate neuroinflammation in various neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.


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